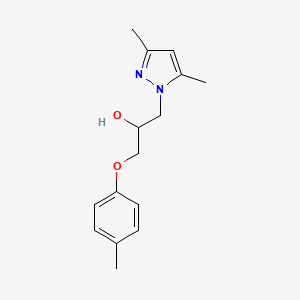

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(p-tolyloxy)propan-2-ol

Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(p-tolyloxy)propan-2-ol is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions, linked via a propan-2-ol backbone to a p-tolyloxy group. Its molecular formula is C₁₅H₂₀N₂O₂, with a molecular weight of 260.33 g/mol. This compound is of interest in medicinal chemistry due to structural similarities with kinase inhibitors and ion channel modulators .

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-3-(4-methylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-11-4-6-15(7-5-11)19-10-14(18)9-17-13(3)8-12(2)16-17/h4-8,14,18H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABFIVQJEYQBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C(=CC(=N2)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807775 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(p-tolyloxy)propan-2-ol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate halogenated precursor under basic conditions.

Attachment of the propanol chain: The pyrazole derivative is then reacted with a halogenated propanol derivative in the presence of a base to form the desired product.

Introduction of the p-tolyloxy group: The final step involves the reaction of the intermediate with p-tolyl alcohol under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(p-tolyloxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The pyrazole ring and the p-tolyloxy group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole ring or the p-tolyloxy group.

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(p-tolyloxy)propan-2-ol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: The compound may be used in biochemical assays to study enzyme interactions or as a ligand in receptor binding studies.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Industry: The compound may be used as an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(p-tolyloxy)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, synthesis, and biological activity (where available).

Structural Analogues from

Compounds 25 and 24 (described in ) share the 3-(p-tolyloxy)propan-2-ol backbone but differ in their heterocyclic substituents:

- Compound 25: 1-(2-imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol.

- Compound 24: 1-(2-imino-3-(3-methoxybenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol.

| Property | Target Compound | Compound 25 | Compound 24 |

|---|---|---|---|

| Core Heterocycle | 3,5-Dimethylpyrazole | Benzoimidazole | Benzoimidazole |

| Substituent | p-Tolyloxy | p-Tolyloxy | p-Tolyloxy + 3-methoxybenzyl |

| Molecular Formula | C₁₅H₂₀N₂O₂ | C₁₉H₂₁N₃O₂ | C₂₅H₂₅N₃O₃ |

| Key Functional Groups | Pyrazole, hydroxyl, ether | Imine, hydroxyl, ether | Imine, methoxy, ether |

Synthesis : Compounds 25 and 24 were synthesized via nucleophilic substitution reactions, differing in the use of 3-methyl or 3-methoxybenzyl groups on the benzoimidazole ring. LCMS data indicated high purity (>95%) for these derivatives .

p-Tolyloxy-Containing Analogues from

describes compounds with allyloxy-linked p-tolyloxy groups, such as 3-((2-(p-tolyloxy)allyl)oxy)aniline and methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate . Unlike the target compound, these feature allyloxy spacers instead of a propan-2-ol backbone.

| Property | Target Compound | 3-((2-(p-Tolyloxy)allyl)oxy)aniline |

|---|---|---|

| Backbone | Propan-2-ol | Allyloxy |

| Functional Groups | Pyrazole, hydroxyl, ether | Aniline, allyl ether |

| Synthesis Yield | Not reported | 35% (aniline derivative) |

| Application | Potential kinase modulation | Intermediate for polymer synthesis |

The allyloxy derivatives exhibited moderate yields (21–89%), suggesting that the propan-2-ol backbone in the target compound may offer synthetic advantages in specific contexts .

Pyrazole Derivatives from and

- Compound 18 (): 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide. This derivative includes a sulfonamide group and a ketone-linked pyrazole, contrasting with the target’s hydroxyl and ether groups.

- 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol (): Features a chloro-substituted pyrazole and a shorter propanol chain.

Biological Activity

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(p-tolyloxy)propan-2-ol, known for its unique pyrazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazole ring substituted with methyl groups and a propanol chain linked to a p-tolyloxy group. Its synthesis involves several chemical reactions, making it a versatile compound for various applications in drug development and biological research.

- Molecular Formula : C15H20N2O2

- Molecular Weight : 252.34 g/mol

- CAS Number : 333437-30-2

The compound's structure allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to engage with various enzymes and receptors. The mechanism of action can involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities:

Antitumor Activity

Pyrazole compounds have shown promise in cancer treatment. For instance, studies have highlighted their inhibitory effects on key oncogenic targets such as:

- BRAF(V600E)

- EGFR

- Aurora-A kinase

These interactions suggest that this compound could be developed as a potential anticancer agent through structural modifications to enhance efficacy and selectivity .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, which is critical in conditions like arthritis and other inflammatory diseases. This effect is primarily mediated through the modulation of signaling pathways involved in inflammation .

Antimicrobial Activity

Recent studies have reported that pyrazole derivatives possess significant antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes could be a mechanism behind its effectiveness .

Case Studies and Research Findings

Q & A

Basic: How can synthetic routes for 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(p-tolyloxy)propan-2-ol be optimized for higher yield and purity?

Methodological Answer:

The synthesis typically involves coupling a pyrazole derivative (e.g., 3,5-dimethylpyrazole) with a p-tolyloxy-propanol intermediate. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO improve reaction kinetics due to their ability to stabilize intermediates .

- Catalysts : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to facilitate nucleophilic substitution between the pyrazole and propanol backbone .

- Temperature control : Reactions performed at 60–80°C minimize side reactions (e.g., oxidation of the phenol group) .

- Purification : Column chromatography with ethyl acetate/hexane (1:4) or recrystallization from 2-propanol enhances purity .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming the propanol backbone (δ ~3.5–4.0 ppm for hydroxyl-bearing CH₂) and pyrazole/p-tolyloxy substituents (aromatic protons at δ ~6.5–7.5 ppm). Coupling constants (e.g., J = 2.5 Hz for pyrazole protons) help verify substitution patterns .

- IR Spectroscopy : Identifies hydroxyl (3300–3500 cm⁻¹) and ether (C-O stretch at ~1250 cm⁻¹) functional groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₄N₂O₂) with <2 ppm error .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model binding to dopamine D₂ or serotonin 5-HT₂A receptors. The pyrazole moiety may act as a hydrogen-bond acceptor, while the p-tolyloxy group contributes hydrophobic interactions .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) validate plausible activity .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with experimental IC₅₀ data to guide structural modifications .

Advanced: What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may exhibit divergent activities .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for factors like solvent choice (DMSO vs. ethanol) that affect solubility .

Advanced: How can crystallographic data (e.g., from SHELX) validate the compound’s 3D structure and polymorphism?

Methodological Answer:

- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key metrics: R-factor ≤ 5%, bond length/angle deviations < 0.02 Å/2° .

- Polymorph screening : Crystallize under varied conditions (e.g., solvent evaporation vs. cooling) and compare unit cell parameters. For example, orthorhombic vs. monoclinic forms may exhibit different melting points .

- Validation tools : PLATON or Mercury to check for voids, hydrogen-bond networks, and thermal displacement parameters .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation of the phenol group .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ether linkage .

- Solubility : Prepare stock solutions in anhydrous DMSO (≥99.9%) to prevent precipitation; confirm stability via HPLC at t = 0, 24, and 48 hours .

Advanced: How to design structure-activity relationship (SAR) studies to improve selectivity for kinase targets?

Methodological Answer:

- Core modifications : Replace p-tolyloxy with electron-deficient aryl groups (e.g., 4-CF₃) to enhance kinase binding via π-π stacking .

- Side-chain variation : Introduce alkyl spacers (e.g., CH₂CH₂) between pyrazole and propanol to probe steric effects .

- In vitro profiling : Screen against kinase panels (e.g., Eurofins) with ATP concentrations adjusted to physiological levels (1 mM) .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Detect impurities at λ = 254 nm .

- LC-MS/MS : Identify byproducts (e.g., dehydroxy derivatives) via fragmentation patterns (m/z 315 → 297 for loss of H₂O) .

- Limit tests : Follow ICH Q3A guidelines; set impurity thresholds at ≤0.15% for unknown species .

Advanced: Can this compound serve as a precursor for radiolabeled probes in imaging studies?

Methodological Answer:

- ¹⁸F-Labeling : Introduce ¹⁸F via nucleophilic aromatic substitution on the p-tolyloxy group. Optimize using Kryptofix 2.2.2 and K¹⁸F in acetonitrile at 100°C .

- Validation : Confirm radiochemical purity (>95%) via radio-TLC and assess in vivo stability in rodent models using PET/MRI .

Advanced: How to troubleshoot low reproducibility in biological assays involving this compound?

Methodological Answer:

- Batch consistency : Characterize multiple batches via DSC (melting point ±2°C) and PXRD to confirm crystallographic identity .

- Solvent residues : Quantify residual DMSO or ethanol via ¹H NMR (δ ~2.5 ppm for DMSO) and adjust lyophilization protocols .

- Cell permeability : Use Caco-2 monolayers to assess Papp values; modify logP via pro-drug strategies (e.g., esterification of the hydroxyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.